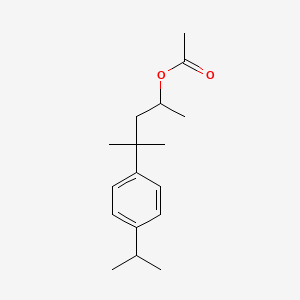

3-(p-Cumenyl)-1,3-dimethylbutyl acetate

Description

Chemical Structure and Identification

3-(p-Cumenyl)-1,3-dimethylbutyl acetate is a branched-chain ester featuring a p-cumenyl (p-isopropylphenyl) group attached to a dimethylbutyl acetate backbone. Key identifiers include:

While the provided evidence lacks explicit physicochemical data (e.g., boiling point, density) for this compound, its structural complexity suggests higher molecular weight and altered solubility compared to simpler esters. The p-cumenyl group introduces steric bulk and lipophilicity, which may enhance stability in nonpolar environments.

Propriétés

Numéro CAS |

85030-14-4 |

|---|---|

Formule moléculaire |

C17H26O2 |

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

[4-methyl-4-(4-propan-2-ylphenyl)pentan-2-yl] acetate |

InChI |

InChI=1S/C17H26O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h7-10,12-13H,11H2,1-6H3 |

Clé InChI |

YOAFYFRIGIIHLI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate typically involves the esterification of 3-(p-Cumenyl)-1,3-dimethylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(p-Cumenyl)-1,3-dimethylbutyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

3-(p-Cumenyl)-1,3-dimethylbutyl acetate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Esters with Aromatic Substituents

3-(p-Cumenyl)-1,3-dimethylbutyl Acetate vs. Isopentyl Acetate (3-Methylbutyl Acetate)

Key Differences :

- Isopentyl acetate’s linear structure and lower molecular weight contribute to higher volatility, making it suitable for flavoring and quick-evaporating solvents.

Compounds with Similar Aromatic Backbones

3-(p-Cumenyl)-1,3-dimethylbutyl Acetate vs. 3-(P-Cumenyl)propionaldehyde

Key Differences :

- The acetate group in the target compound reduces reactivity compared to aldehydes, favoring applications requiring chemical stability.

- Aldehydes like 3-(P-Cumenyl)propionaldehyde are more prone to oxidation, limiting their utility in long-term formulations.

Chlorinated Analogues

3-(p-Cumenyl)-1,3-dimethylbutyl Acetate vs. 3-(p-Chlorophenoxy)Propionic Acid

Key Differences :

- The chlorine atom in 3-(p-Chlorophenoxy)Propionic Acid increases polarity and acidity, making it suitable for ionic interactions in agrochemicals.

- The target compound’s isopropyl group enhances lipid solubility, favoring use in hydrophobic matrices.

Activité Biologique

3-(p-Cumenyl)-1,3-dimethylbutyl acetate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and anti-inflammatory activity, along with relevant case studies and research findings.

- Molecular Formula : C17H26O2

- Molecular Weight : 270.39 g/mol

- IUPAC Name : 3-(4-methylphenyl)-1,3-dimethylbutyl acetate

- SMILES Notation : CC(C)C1=CC=C(C=C1)C(C)(C)OC(=O)C

Antimicrobial Activity

Recent studies have indicated that 3-(p-Cumenyl)-1,3-dimethylbutyl acetate exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in vitro against common pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.9 |

| Enterococcus faecalis | No activity |

These findings suggest that the compound possesses both bacteriostatic and bactericidal properties, particularly against Staphylococcus species .

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate on human cell lines have shown that it does not exhibit significant cytotoxicity at concentrations up to 20 µM. This is an important consideration for its therapeutic potential, as high toxicity could limit its use in clinical applications .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. It was found to attenuate lipopolysaccharide (LPS)-induced NF-κB activation, a key pathway in inflammatory responses. Several analogs demonstrated greater potency than the parent compound cinnamic acid in this regard .

Study on Antimicrobial Efficacy

A study conducted on a series of compounds including 3-(p-Cumenyl)-1,3-dimethylbutyl acetate revealed its effectiveness against both standard and resistant bacterial strains. The study highlighted the structural importance of substituents on the phenyl ring in enhancing antimicrobial efficacy .

Evaluation of Safety and Toxicity

Toxicological assessments following OECD guidelines indicated that repeated oral doses of the compound did not result in significant adverse effects in rodent models. The highest doses tested (up to 1000 mg/kg) showed no lethality or severe toxic reactions, suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.